2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzamide moiety substituted with dimethoxy groups and an imidazo[1,2-a]pyridine ring system, which is further substituted with a phenyl group.
Mechanism of Action
Target of Action
The primary target of the compound 2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is the enzyme Cyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
This compound interacts with its target, COX, by inhibiting its activity . The docking studies demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site .
Biochemical Pathways
The inhibition of COX by this compound affects the arachidonic acid pathway . This results in a decrease in the production of inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
The compound’s potency and selectivity against the cox-2 enzyme suggest it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX-2 enzyme . This leads to a reduction in the production of inflammatory mediators, which can alleviate symptoms of inflammation .
Biochemical Analysis
Biochemical Properties
Related imidazo[1,2-a]pyridine derivatives have been shown to possess a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These compounds can interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide have not been reported.
Cellular Effects
Related compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related imidazo[1,2-a]pyridine derivatives have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves multi-step reactions. One common method starts with the condensation of 2-aminopyridine with an arylglyoxal to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the dimethoxybenzamide moiety but shares the imidazo[1,2-a]pyridine core.
2,4-Dimethoxybenzamide: Lacks the imidazo[1,2-a]pyridine core but shares the dimethoxybenzamide structure.
N-Phenylimidazo[1,2-a]pyridine: Similar structure but without the dimethoxy groups.
Uniqueness
2,4-Dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to the combination of the imidazo[1,2-a]pyridine core with the dimethoxybenzamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-16-11-12-17(18(14-16)28-2)22(26)24-21-20(15-8-4-3-5-9-15)23-19-10-6-7-13-25(19)21/h3-14H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPDPBOXDHWBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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